molecular formula C19H17NO B14660791 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline CAS No. 38334-64-4

6-ethoxy-2-[(E)-2-phenylethenyl]quinoline

Katalognummer: B14660791
CAS-Nummer: 38334-64-4
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: ACPWHKXBZIPXKQ-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethoxy-2-[(E)-2-phenylethenyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by an ethoxy group at the 6th position and a phenylethenyl group at the 2nd position, exhibits unique chemical properties that make it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Toluene or ethanol

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethoxy-2-[(E)-2-phenylethenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Wissenschaftliche Forschungsanwendungen

6-ethoxy-2-[(E)-2-phenylethenyl]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-methoxy-2-[(E)-2-phenylethenyl]quinoline
  • 6-ethoxy-2-[(E)-2-phenylvinyl]quinoline

Comparison

Compared to similar compounds, 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline exhibits unique properties due to the presence of the ethoxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenylethenyl group contributes to its stability and reactivity, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

38334-64-4

Molekularformel

C19H17NO

Molekulargewicht

275.3 g/mol

IUPAC-Name

6-ethoxy-2-[(E)-2-phenylethenyl]quinoline

InChI

InChI=1S/C19H17NO/c1-2-21-18-12-13-19-16(14-18)9-11-17(20-19)10-8-15-6-4-3-5-7-15/h3-14H,2H2,1H3/b10-8+

InChI-Schlüssel

ACPWHKXBZIPXKQ-CSKARUKUSA-N

Isomerische SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)/C=C/C3=CC=CC=C3

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.